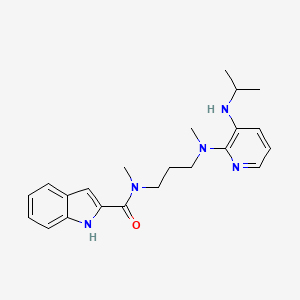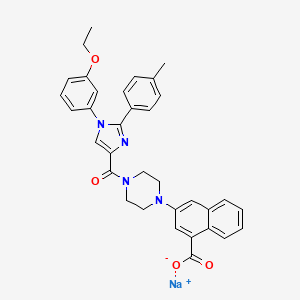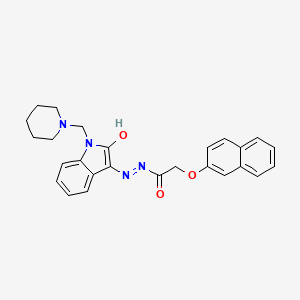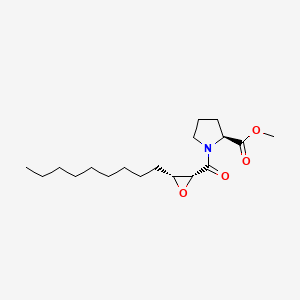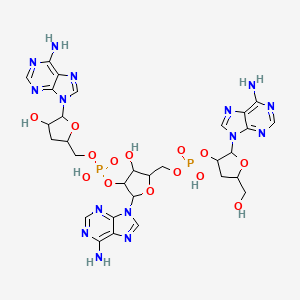
Cordycepin, adenosine, cordycepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. Cordycepin has been recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various chemical reactions. One common method involves converting the 3’-hydroxyl group of adenosine to an iodide group, followed by dehalogenation to yield cordycepin. Another method involves a series of steps including 5’-OH protection, esterification, O-tosyl group removal, and deprotection. The overall yield of cordycepin from adenosine can reach up to 36% .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications of C. militaris, have been employed to enhance cordycepin production. Additionally, methods for the separation and purification of cordycepin from fermentation broths have been developed .
Analyse Chemischer Reaktionen
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the removal of the 3’-hydroxyl group via the Barton-McCombie reaction is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cordycepin include iodide reagents for halogenation and lithium aluminum hydride (LiAlH4) for reduction. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is cordycepin itself, which can be further utilized in various biological and medicinal applications .
Wissenschaftliche Forschungsanwendungen
Cordycepin has been extensively studied for its potential therapeutic applications. In chemistry , it serves as a valuable tool for studying nucleoside analogs and their interactions with enzymes. In biology , cordycepin is used to investigate cellular processes such as RNA synthesis and signal transduction. In medicine , it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, cordycepin exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for inflammatory diseases .
Wirkmechanismus
Cordycepin is structurally similar to adenosine but lacks the 3’-hydroxyl group. This structural difference is responsible for its unique biological activities. Similar compounds include other nucleoside analogs such as 2’-deoxyadenosine and 3’-deoxyuridine. cordycepin’s ability to interfere with RNA synthesis and modulate key signaling pathways distinguishes it from these analogs .
Vergleich Mit ähnlichen Verbindungen
- Adenosine
- 2’-Deoxyadenosine
- 3’-Deoxyuridine
Cordycepin’s unique properties and wide range of biological activities make it a compound of significant interest in scientific research and therapeutic development.
Eigenschaften
CAS-Nummer |
125207-77-4 |
|---|---|
Molekularformel |
C30H37N15O14P2 |
Molekulargewicht |
893.7 g/mol |
IUPAC-Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI-Schlüssel |
ISOCSPMOJFLOCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
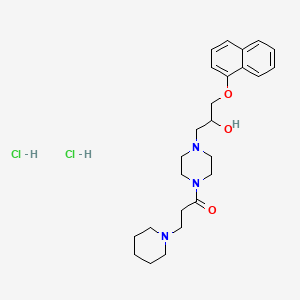

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)



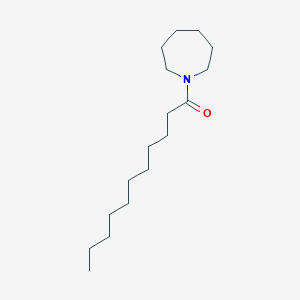
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
